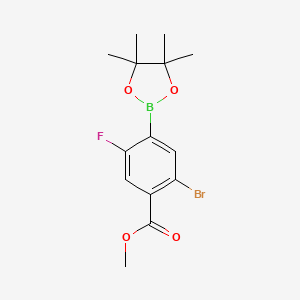

Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

This compound is a benzoate ester derivative featuring a bromo substituent at position 2, a fluoro substituent at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) group at position 4. Its molecular formula is C₁₅H₁₈BBrFO₄ (estimated molecular weight: ~367 g/mol). The bromo and fluoro groups confer electron-withdrawing effects, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

IUPAC Name |

methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrFO4/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(6-11(9)17)12(18)19-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWOHUUTBVPQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process:

Bromination: The starting material, often a fluorinated benzoate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom.

Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boron-containing dioxaborolane group.

Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Cross-Coupling Reactions: The boron-containing dioxaborolane group is particularly useful in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a key intermediate in the synthesis of biologically active compounds. Its fluorine and bromine substituents enhance the pharmacological properties of the resultant molecules.

Case Study: Anticancer Agents

Recent research has focused on using this compound in the development of novel anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against various cancer cell lines due to their ability to inhibit specific cancer-related pathways .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing complex molecular architectures. Its unique structure allows for various reactions such as cross-coupling reactions and nucleophilic substitutions.

Table: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst in aqueous medium | Aryl boronic esters |

| Nucleophilic Substitution | Base-catalyzed at room temp | Fluorinated benzenes |

| Halogen Exchange | Metal-mediated | Functionalized benzoates |

Material Science

The compound's boron-containing moiety makes it valuable in material science applications. It can be used to develop new materials with enhanced properties such as improved thermal stability and electrical conductivity.

Case Study: Polymer Development

In polymer chemistry, this compound has been utilized to create boron-containing polymers that exhibit unique optical properties suitable for electronic applications . These polymers are being investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its participation in chemical reactions. The bromine and boron atoms play crucial roles in facilitating these reactions, often acting as leaving groups or intermediates in the formation of new bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

a) Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1400976-17-1)

- Structure : Fluoro at position 4, boronate at position 2.

- Molecular Weight : 280.10 g/mol .

- However, the absence of a bromo substituent limits its utility in sequential coupling strategies.

b) Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2741909-43-1)

- Structure : Chloro at position 5, fluoro at position 2, ethyl ester.

- Molecular Weight : ~342.6 g/mol .

- Key Differences : The ethyl ester increases lipophilicity compared to the methyl ester, which may affect solubility in polar solvents. The chloro substituent is less reactive than bromo in cross-coupling reactions, requiring harsher conditions .

Halogen and Functional Group Variants

a) Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1392814-34-4)

- Structure: Cyano group at position 2 instead of bromo.

- Molecular Weight : 277.12 g/mol .

- Key Differences: The electron-withdrawing cyano group enhances the electrophilicity of the boronate, accelerating Suzuki-Miyaura reactions. However, the lack of a bromo substituent eliminates the possibility of sequential halogen-based coupling .

b) Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2096341-94-3)

Ester Group Variants

a) Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Boronate Stability and Reactivity

Electron-withdrawing groups (e.g., Br, F) in the target compound stabilize the boronate ester by reducing electron density at the boron center, enhancing stability under ambient conditions . In contrast, analogs with electron-donating groups (e.g., methyl in Methyl 2-methyl-5-(dioxaborolane)benzoate , CAS: 741709-63-7) exhibit lower thermal and hydrolytic stability .

Comparative Data Table

Biological Activity

Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 2377607-39-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H17BBrFO4 |

| Molecular Weight | 359.0 g/mol |

| CAS Number | 2377607-39-9 |

The structure features a bromine atom and a fluorine atom, which are significant for its biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the boron-containing group enhances its reactivity and potential for forming complexes with biomolecules.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of similar compounds. For instance, pyrimidine-based derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. While specific data on this compound is limited, it is hypothesized that it may exhibit comparable antimicrobial effects due to structural similarities with other active compounds .

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer activities. For example:

- IC50 Values : Compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines have been reported. The compound under review may possess similar inhibitory effects on cancer cell proliferation.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.126 |

| Compound B | MCF-7 | 17.02 |

These results suggest that this compound could be evaluated for its anticancer potential through similar assays .

Case Studies

- Pyrimidine Derivatives : A study on pyrimidine derivatives showed promising results against drug-resistant tuberculosis strains with MIC values ranging from 0.5 to 1.0 µg/mL. This highlights the potential for developing new therapeutic agents from structurally related compounds .

- In Vivo Studies : In vivo toxicity studies of related compounds indicated acceptable safety profiles at high doses (e.g., 800 mg/kg), suggesting that this compound may also be safe for further pharmacological evaluation .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary assessments can include:

| Parameter | Value |

|---|---|

| Cmax | TBD |

| Half-life | TBD |

| Bioavailability | TBD |

These parameters will help determine the dosing regimen and therapeutic window for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing this compound?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the boronate ester group. A typical protocol involves reacting a bromo-fluoro benzoate precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in a mixed solvent system (DME/H₂O) at 80–100°C . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize its purity and structural integrity?

- Methodological Answer : Use a combination of , , and NMR to confirm substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., SHELX programs) resolves stereoelectronic effects if single crystals are obtained . Purity ≥98% can be verified via HPLC with a C18 column and UV detection at 254 nm .

Q. What are common handling and storage protocols?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in sealed, moisture-proof containers. Avoid exposure to strong acids/bases to prevent boronate ester hydrolysis. Use PPE (gloves, goggles) during handling due to potential irritant properties .

Advanced Research Questions

Q. How do competing substituents (Br, F, boronate) influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as the primary leaving group in Suzuki couplings, while fluorine stabilizes the aromatic ring via electron-withdrawing effects, reducing undesired side reactions. The boronate ester’s steric bulk (tetramethyl groups) slows transmetalation but improves selectivity. Optimize Pd catalyst loading (1–5 mol%) and base (e.g., Na₂CO₃ vs. CsF) to balance reactivity and yield .

Q. What computational tools predict its interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites for drug design. Molecular docking (AutoDock Vina) models interactions with enzymes using the compound’s SMILES/CAS-derived 3D structure. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How to resolve contradictions in reported regioselectivity during derivatization?

- Methodological Answer : Conflicting data on halogen displacement (Br vs. F) may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF) favor Br substitution, while bulky ligands (XPhos) suppress F displacement. Use competitive kinetic experiments with isotopic labeling () to track pathways .

Q. What strategies mitigate boronate ester hydrolysis in aqueous reactions?

- Methodological Answer : Stabilize the boronate group using micellar catalysis (e.g., TPGS-750-M surfactant) or ionic liquids. Alternatively, employ flow chemistry to minimize residence time in aqueous phases. Monitor hydrolysis via NMR .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.